Chemical structure of 3-Amino-2-phenylpropan-1-ol HCl
Chemical structure of 3-Amino-2-phenylpropan-1-ol HCl
An In-Depth Technical Guide to the Chemical Structure of 3-Amino-2-phenylpropan-1-ol HCl
Abstract
This technical guide provides a comprehensive examination of the chemical structure, properties, synthesis, and analysis of 3-Amino-2-phenylpropan-1-ol Hydrochloride. As a chiral amino alcohol, this compound and its isomers serve as crucial building blocks in the synthesis of various pharmaceutical agents and bioactive molecules. This document delineates its core molecular architecture, including its stereochemical properties, and details the functional role of the hydrochloride salt form in enhancing stability and aqueous solubility. A representative synthetic pathway is presented, alongside a discussion of the analytical methodologies required for its structural confirmation and purity assessment. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a detailed understanding of this versatile chemical intermediate.
Introduction and Nomenclature
3-Amino-2-phenylpropan-1-ol is a structurally significant organic compound belonging to the class of amino alcohols. It features a three-carbon propane backbone substituted with a primary alcohol, a phenyl group, and a primary amine. Its hydrochloride salt form is often preferred in laboratory and industrial settings to improve handling, stability, and solubility in polar protic solvents.
The strategic placement of the phenyl group at the second carbon position (C2) renders the molecule chiral, a feature of profound importance in medicinal chemistry, where the biological activity of enantiomers can differ significantly. Optically active isomers of related amino-phenylpropanols are recognized as key intermediates in the synthesis of several widely used pharmaceuticals.[1] The compound is also known by several synonyms, including 3-amino-2-phenyl-1-propanol and β-aminomethyl-benzeneethanol.[2]
Core Chemical Identity and Physicochemical Properties
The fundamental identity and properties of 3-Amino-2-phenylpropan-1-ol and its hydrochloride salt are summarized below. The conversion to the hydrochloride salt notably increases the molecular weight and is expected to increase its melting point and aqueous solubility due to its ionic nature.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| IUPAC Name | 3-amino-2-phenylpropan-1-ol | 3-amino-2-phenylpropan-1-ol; hydrochloride | [2] |
| Molecular Formula | C₉H₁₃NO | C₉H₁₄ClNO | [2] |
| Molecular Weight | 151.21 g/mol | 187.67 g/mol | [2] |
| Canonical SMILES | C1=CC=C(C=C1)C(CN)CO | C1=CC=C(C=C1)C(C[NH3+])CO.[Cl-] | [2] |
| CAS Number | 62247-39-6 | Not specified | [2] |
The hydrochloride salt form enhances the compound's stability and makes it more soluble in aqueous reaction systems, which is a significant advantage for its use as a pharmaceutical intermediate.[3]
Detailed Structural Elucidation
Molecular Backbone and Functional Groups
The structure of 3-Amino-2-phenylpropan-1-ol HCl is built upon a propan-1-ol framework. The key features are:
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A primary alcohol (-CH₂OH) group at the C1 position.
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A phenyl group (-C₆H₅) attached to the C2 position.
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A primary amino group (-NH₂) at the C3 position, which exists in its protonated ammonium form (-NH₃⁺) in the hydrochloride salt.
Stereochemistry and Chirality
The presence of four different substituents (a hydrogen atom, a phenyl group, a -CH₂OH group, and a -CH₂NH₂) on the C2 carbon atom makes it a stereocenter. Consequently, 3-Amino-2-phenylpropan-1-ol exists as a pair of enantiomers:
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(2R)-3-amino-2-phenylpropan-1-ol
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(2S)-3-amino-2-phenylpropan-1-ol
The specific three-dimensional arrangement of these groups is critical, as stereoisomers can exhibit distinct pharmacological and toxicological profiles. The synthesis of enantiomerically pure forms is therefore a primary goal when this molecule is used as a precursor for chiral drugs.[1]
The Hydrochloride Salt Form
In the hydrochloride salt, the basic amino group at C3 is protonated by hydrochloric acid to form an ammonium cation. The chloride anion (Cl⁻) serves as the counter-ion. This ionic character significantly alters the compound's physical properties, most notably increasing its polarity and solubility in water and other polar solvents. This is a common strategy in pharmaceutical chemistry to improve the bioavailability and formulation of amine-containing active pharmaceutical ingredients (APIs).
Synthetic Pathways and Methodologies
The synthesis of 3-Amino-2-phenylpropan-1-ol HCl can be achieved through various routes. A logical and illustrative approach involves a Mannich-type condensation followed by a selective reduction and subsequent salt formation. This strategy builds the carbon skeleton and introduces the required functional groups in a controlled sequence.
Rationale for Synthetic Strategy
The chosen pathway leverages well-established and reliable organic reactions. The Mannich reaction is a powerful tool for carbon-carbon bond formation and aminomethylation. The subsequent reduction of the intermediate aldehyde must be selective to avoid reduction of the phenyl ring. Sodium borohydride is an ideal reagent for this transformation due to its mild nature and high chemoselectivity for carbonyls.
Experimental Protocol: A Representative Synthesis
Step 1: Mannich Condensation of Phenylacetaldehyde A mixture of phenylacetaldehyde, an ammonia source (e.g., ammonium chloride), and formaldehyde is refluxed in a suitable solvent like ethanol. This reaction forms the β-amino aldehyde intermediate, 3-amino-2-phenylpropanal. The mechanism involves the formation of an Eschenmoser's salt equivalent in situ, which then reacts with the enol or enolate of phenylacetaldehyde.
Step 2: Selective Reduction of 3-amino-2-phenylpropanal The crude 3-amino-2-phenylpropanal from the previous step is dissolved in a protic solvent like methanol or ethanol. The solution is cooled in an ice bath, and sodium borohydride (NaBH₄) is added portion-wise. NaBH₄ selectively reduces the aldehyde functionality to a primary alcohol without affecting the aromatic phenyl ring, yielding the free base of 3-Amino-2-phenylpropan-1-ol.
Step 3: Formation and Isolation of the Hydrochloride Salt The resulting 3-Amino-2-phenylpropan-1-ol free base is isolated and then dissolved in a non-polar organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in ether or isopropanol is added dropwise with stirring. The protonation of the amino group causes the hydrochloride salt to precipitate out of the solution as a solid. The solid product is then collected by filtration, washed with cold solvent, and dried under vacuum.
Synthetic Workflow Diagram
Caption: A representative three-step synthesis of 3-Amino-2-phenylpropan-1-ol HCl.
Analytical and Spectroscopic Characterization
Confirming the identity, structure, and purity of the synthesized 3-Amino-2-phenylpropan-1-ol HCl is essential. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water (with an acid modifier like TFA) can be used. Purity is determined by the relative area of the main product peak. For separating the (R) and (S) enantiomers, a specialized chiral HPLC column is required.
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High-Performance Thin-Layer Chromatography (HPTLC): For rapid analysis and increased sample throughput, HPTLC is a viable alternative to HPLC for monitoring the stability and content of aminopropanol derivatives.[4]
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides definitive structural information. Expected signals would include: a multiplet in the aromatic region (~7.2-7.4 ppm) for the phenyl protons; signals for the diastereotopic protons of the -CH₂OH and -CH₂NH₃⁺ groups; and a methine proton (-CH-) signal for the proton at C2. The integration of these signals confirms the proton count for each group.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, as well as the three aliphatic carbons of the propanol backbone, confirming the carbon skeleton.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic absorption bands would include: a broad peak around 3400-3200 cm⁻¹ corresponding to the O-H stretch of the alcohol; N-H stretching bands for the ammonium group around 3000-2800 cm⁻¹ (often broad and overlapping with C-H stretches); and sharp peaks around 1600 and 1450 cm⁻¹ for the aromatic C=C stretching.
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the analysis would show a prominent peak for the molecular ion of the free base (as the [M+H]⁺ cation) at an m/z value corresponding to C₉H₁₄NO⁺ (152.11 g/mol ).
Conclusion
3-Amino-2-phenylpropan-1-ol HCl is a chiral amino alcohol of significant interest to the pharmaceutical and chemical industries. Its structure is defined by a propanol backbone featuring a chiral center at C2, substituted with a phenyl group. The hydrochloride salt form confers advantageous physical properties, namely enhanced stability and aqueous solubility. The synthesis of this compound can be effectively achieved through established organic reactions like the Mannich condensation and selective reduction. Its complete characterization relies on a suite of modern analytical techniques, including NMR, MS, IR, and chromatography, which together confirm its structure and ensure its purity for application as a high-value synthetic intermediate.
References
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PubChem. 3-Amino-2-phenylpropan-1-ol. National Center for Biotechnology Information. [Link]
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MySkinRecipes. 3-Amino-1-phenylpropan-1-one hydrochloride. MySkinRecipes. [Link]
- Google Patents. A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
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CAMAG. Planar chromatography – an essential component of modern analysis. CAMAG. [Link]
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